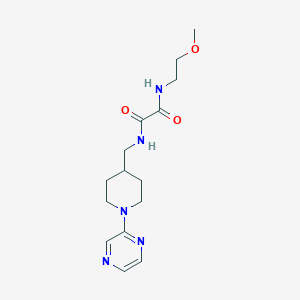![molecular formula C15H20N4O3 B2992763 3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-50-9](/img/structure/B2992763.png)
3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains an isopentyl group, which is a five-carbon alkyl group or substituent with the chemical formula -C5H11 . It also contains a purine base, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isopentyl group would likely provide some steric bulk, while the oxazolo and purine rings would contribute to the compound’s aromaticity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For instance, the isopentyl group is a nonpolar alkyl group, which could make the compound hydrophobic .Scientific Research Applications
Antiviral Applications
Research has focused on the synthesis and evaluation of purine analogues, including guanosine derivatives, for their antiviral properties. These compounds have been tested against viruses such as the Semliki Forest virus, showing varying degrees of activity. The structural modifications aim to enhance antiviral efficacy while minimizing toxicity (G. D. Kini et al., 1991).
Anticancer and Anti-HIV-1 Activities
The synthesis of triazolo[4,3-e]purine derivatives has been described, with some compounds exhibiting considerable anticancer activity against various cancer cell lines. Additionally, specific derivatives displayed moderate anti-HIV-1 activity, demonstrating the potential of purine analogues in cancer and HIV-1 therapy (F. Ashour et al., 2012).
Antimicrobial Properties
Further modifications and evaluations of purine analogues have led to compounds with antimicrobial properties. These studies aim to find new therapeutic candidates with improved activity against various microbial pathogens, highlighting the versatility of purine-based compounds in addressing different microbial infections.
Antiprotozoal Activity
Investigations into the therapeutic potential of purine analogues against protozoal diseases such as leishmaniasis and Chagas disease have been conducted. Metal complexes with triazolo[1,5-a]pyrimidines, showing similarity to purines, exhibited antiparasitic activity, suggesting their potential use in treating neglected tropical diseases (J. M. Salas et al., 2017).
Mechanism of Action
The mechanism of action of a compound depends on its intended use or biological activity. For example, many drugs that contain a purine ring work by interacting with enzymes or receptors in the body . Without more information, it’s hard to speculate on the mechanism of action of this specific compound.
Future Directions
Properties
IUPAC Name |
4,7,8-trimethyl-2-(3-methylbutyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-8(2)6-7-18-13(20)11-12(17(5)15(18)21)16-14-19(11)9(3)10(4)22-14/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFVILXVIRKXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
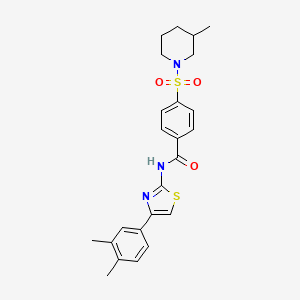
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2992681.png)

![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992685.png)
![(E)-N-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2992686.png)

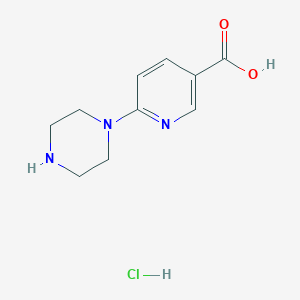
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2992692.png)
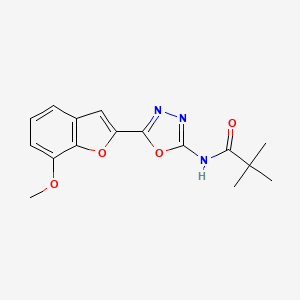
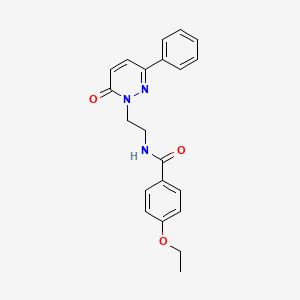
![2-(2,4-dichlorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2992696.png)
![1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2992697.png)
